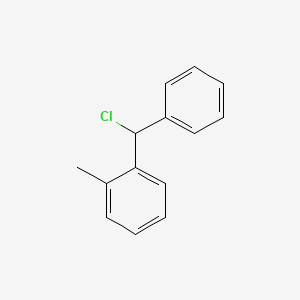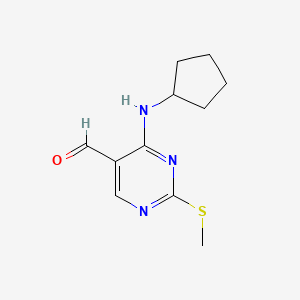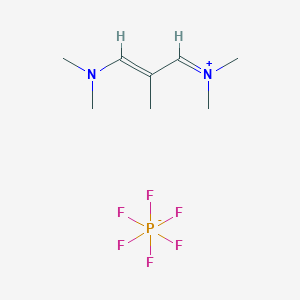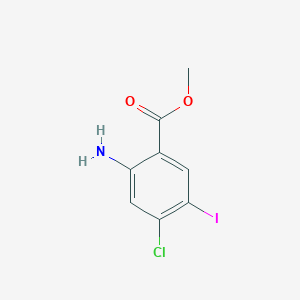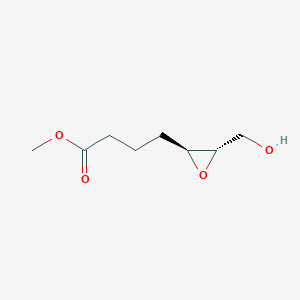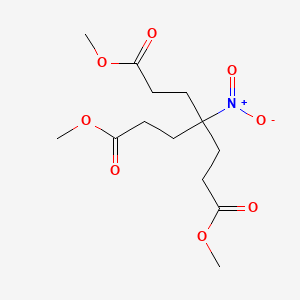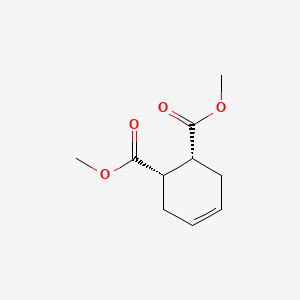
5-硝基-1,2-二氢-3H-吲唑-3-酮
描述
5-Nitro-1,2-dihydro-3H-indazol-3-one is a chemical compound with the molecular formula C7H5N3O3 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecule consists of 5 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It contains a total of 19 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aliphatic), and 1 hydrazone .Physical And Chemical Properties Analysis
5-Nitro-1,2-dihydro-3H-indazol-3-one is a solid at room temperature . It has a melting point of 280-282°C . The molecular weight of the compound is 179.13 g/mol .科学研究应用
电化学生产
5-硝基-1,2-二氢-3H-吲唑-3-酮可以通过电化学工艺生产。Marrosu, Petrucci 和 Trazza (1995) 展示了 N-苄基-N-亚硝基邻氨基苯甲酸的电还原为 1-苄基-1,2-二氢-3H-吲唑-3-酮,探索了不同的介质和电解质以提高产率 (Marrosu, Petrucci, & Trazza, 1995)。
药物研究
在药物研究中,5-硝基-1,2-二氢-3H-吲唑-3-酮衍生物显示出前景。Fonseca-Berzal 等人 (2020) 发现某些衍生物(如 1-(2-氨基乙基)-2-苄基-5-硝基-1,2-二氢-3H-吲唑-3-酮)对克氏锥虫表现出显着的体外活性,表明在治疗恰加斯病中具有潜在应用 (Fonseca-Berzal 等,2020)。
化学结构分析
对其化学结构和多态性的研究一直是人们感兴趣的主题。Claramunt 等人 (2009) 报道了吲唑啉-3-酮及其 7-硝基衍生物的多态性,提供了对互变异构平衡和分子结构的见解 (Claramunt 等,2009)。
高能材料
在高能材料领域,5-硝基-1,2-二氢-3H-吲唑-3-酮衍生物(如 NTO(5-硝基-2,4-二氢-3H-1,2,4-三唑-3-酮))已得到广泛研究。Türker (2022) 研究了同位氮交换对 NTO 分子的影响,为开发不敏感的高能材料提供了有价值的见解 (Türker, 2022)。此外,Ruksana Sirach 和 P. Dave (2021) 综述了 NTO 的各种合成途径、形态变化、分解机制以及作为热稳定高能材料的应用 (Sirach & Dave, 2021)。
环境修复
还对 NTO 的环境修复进行了研究。Le Campion, Giannotti 和 Ouazzani (1999) 评估了 NTO 在水中的光催化降解和芬顿氧化,提出了修复含有该化合物的工业废水的方法 (Le Campion, Giannotti, & Ouazzani, 1999)。
合成和应用
Gurdip Singh 和 S. Felix (2003) 对 NTO 及其盐在高能材料中的晶体结构、热解和各种应用进行了全面综述,突出了该化合物在不同应用中的潜力 (Singh & Felix, 2003)。
属性
IUPAC Name |
5-nitro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-5-3-4(10(12)13)1-2-6(5)8-9-7/h1-3H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSFRTHYHRTUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210255 | |
| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,2-dihydro-3H-indazol-3-one | |
CAS RN |
61346-19-8 | |
| Record name | 1,2-Dihydro-5-nitro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61346-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061346198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-5-nitro-1H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-nitro-1H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the in vitro and in vivo activity of 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives against Trypanosoma cruzi?
A1: Research indicates that specific 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives, namely 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (compounds 16 and 24 respectively), demonstrate promising activity against both drug-sensitive (TcVI) and moderately drug-resistant (TcII) strains of Trypanosoma cruzi []. In vitro studies show these compounds effectively inhibit the parasite's replicative forms, epimastigotes and intracellular amastigotes, with compound 16 displaying greater potency []. Importantly, these compounds exhibit lower toxicity towards cardiac cells compared to the current standard treatment, benznidazole (BZ), resulting in a more favorable selectivity index []. While not as potent as BZ against the non-replicative bloodstream trypomastigotes in vitro, in vivo studies using a mouse model of acute T. cruzi infection demonstrated a reduction in parasitemia with both compounds, reaching up to a 60% reduction with compound 16 alone []. Combining either compound with BZ further enhanced efficacy, significantly reducing parasitemia and increasing survival rates compared to untreated controls []. These findings highlight the potential of 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives as a novel therapeutic strategy for Chagas disease, particularly in combination therapies.
Q2: How does the structure of 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives impact their activity?
A2: While the provided research [] focuses primarily on the in vitro and in vivo activity of two specific 5-nitro-1,2-dihydro-3H-indazol-3-one derivatives, it acknowledges that this scaffold represents a promising starting point for further development. Exploring structure-activity relationships (SAR) by systematically modifying the substituents on the indazole ring could unveil crucial insights into optimizing their activity, potency, and selectivity. Future studies should investigate the impact of varying the substituents at the 1 and 2 positions of the indazole ring, as well as modifications to the nitro group at the 5 position, to establish key structural features that govern their interaction with potential targets in T. cruzi and ultimately enhance their therapeutic efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


